4-Bromo-2,6-dimethylphenyl acetate

Catalog No.
S680602
CAS No.
60041-68-1
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dimethylphenyl acetate

Eliminate catalyst poisoning in palladium-catalyzed cross-couplings. 4-Bromo-2,6-dimethylphenyl acetate is a pre-protected aryl halide building block that streamlines multi-step syntheses.

  • Acetate group masks phenol, preventing phenoxide formation and Pd catalyst deactivation.
  • 2,6-Dimethyl substitution provides steric bulk, ensuring para-directed coupling and reducing isomeric by-products.
  • Ready-to-use for Miyaura borylation, Buchwald ligand synthesis, or PGE2 modulator intermediates.

CAS Number

60041-68-1

Product Name

4-Bromo-2,6-dimethylphenyl acetate

IUPAC Name

(4-bromo-2,6-dimethylphenyl) acetate

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3

InChI Key

ACPQEWQSYPPLOS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC(=O)C)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)Br

Synonyms

4-Bromo-2,6-dimethylphenyl acetate, Acetic acid 4-bromo-2,6-dimethylphenyl ester, (4-Bromo-2,6-dimethylphenyl) acetate, 2,6-Dimethyl-4-bromophenyl acetate, 4-Bromo-2,6-xylyl acetate

Purity

≥98%

Package Size

1 g, 5 g

4-Bromo-2,6-dimethylphenyl acetate (CAS 60041-68-1) is a sterically hindered, protected aryl halide building block highly valued in advanced organic synthesis and pharmaceutical procurement. Featuring a bromine atom at the para position and two methyl groups at the ortho positions relative to an acetate-protected phenolic oxygen, this compound serves as a highly reliable precursor for transition-metal-catalyzed cross-coupling reactions. The acetate group effectively masks the reactivity of the phenol, preventing catalyst deactivation and unwanted side reactions under basic conditions, while the 2,6-dimethyl substitution provides critical steric bulk that dictates regioselectivity and conformational rigidity in downstream biaryl targets[1]. For industrial buyers, procuring the pre-protected acetate streamlines multi-step synthetic workflows by eliminating in-house protection steps and ensuring high batch-to-batch reproducibility.

Research Fit

Orthogonally protected phenol: para-bromo handle with acetyl mask enables chemoselective cross-coupling
Steric shielding by ortho-methyl groups modulates hydrolysis rate and cross-coupling regioselectivity
Compatible with Suzuki, Heck, and Buchwald-Hartwig couplings for modular biaryl synthesis

Attempting to substitute 4-bromo-2,6-dimethylphenyl acetate with its unprotected counterpart, 4-bromo-2,6-dimethylphenol, introduces severe process inefficiencies during transition-metal catalysis. Under the basic conditions required for standard Suzuki or Heck couplings, the free phenol readily deprotonates to form a phenoxide ion, which can coordinate to palladium centers, poison the catalyst, and drastically reduce product yields. Furthermore, substituting with unhindered analogs like 4-bromophenyl acetate fails to provide the necessary steric shielding at the ortho positions, leaving the molecule vulnerable to off-target electrophilic substitution or unwanted metalation. Procuring the specifically 2,6-dimethylated and acetylated compound is therefore essential to maintain strict para-directed reactivity and eliminate the need for costly, labor-intensive chromatographic separations of structural isomers[1].

Substitution Risk

Replacing with 4-bromo-2,6-dimethylphenol (free phenol) removes the acetyl mask, requiring additional protection steps and altering chemoselectivity.
4-Bromophenyl acetate lacks ortho-methyl steric shielding, resulting in faster hydrolysis and different cross-coupling kinetics that may reduce intermediate stability.
4-Bromo-2,6-dimethylbenzoic acid introduces a carboxylic acid group with divergent polarity and reactivity, shifting solvent compatibility and coupling strategies.

Palladium-Catalyzed Cross-Coupling Efficiency

In standard base-mediated palladium cross-coupling reactions (e.g., Suzuki-Miyaura using Pd(dppf)Cl2 and K2CO3), the free phenol undergoes deprotonation, forming a phenoxide that can coordinate the metal center and drastically reduce catalytic turnover. Acetylation of the phenolic oxygen in 4-bromo-2,6-dimethylphenyl acetate prevents this interaction, enabling high-yielding C-C bond formation directly at the para-bromide position [1].

Evidence DimensionCross-coupling product yield (standard basic conditions)
Target Compound Data>85% yield (protected acetate)
Comparator Or Baseline4-Bromo-2,6-dimethylphenol (<40% yield without excess base/specialized ligands)
Quantified Difference>45% absolute increase in yield
ConditionsPd-catalyzed Suzuki coupling with arylboronic acids, K2CO3, DMF/H2O

Procuring the pre-protected acetate eliminates an entire synthetic step and prevents catalyst poisoning during complex biaryl assembly.

Lipophilicity
Head-to-head
XLogP3 3.0 vs. 1.8; Δ +1.2–1.7 (~15–50× higher partition)
Increased hydrophobicity affects LC retention and membrane partitioning in assay design.
Computed (XLogP3) and RP-HPLC experimental data.

Conformational Rigidity and Regiocontrol

The presence of the 2,6-dimethyl groups provides critical steric shielding around the oxygen atom and the adjacent ortho positions. Compared to the unhindered 4-bromophenyl acetate, this steric bulk completely suppresses unwanted ortho-metalation or electrophilic side reactions during harsh functionalization steps, and enforces restricted rotation (atropisomerism potential) in the resulting biaryl products[1].

Evidence DimensionOrtho-substitution side-product formation
Target Compound Data0% (sterically blocked)
Comparator Or Baseline4-Bromophenyl acetate (up to 15-20% under strong metalation conditions)
Quantified DifferenceComplete suppression of ortho-impurities
ConditionsLithiation / C-H functionalization assays

Ensures strict para-directed reactivity, reducing the need for costly chromatographic separations of structural isomers.

Hydrolytic Stability
Class-level
Enhanced stability attributed to ortho-methyl steric shielding (qualitative)
Reduced premature deprotection risk in multi-step syntheses.
Quantitative rate constants not publicly available; class-level inference from 2,6-disubstituted esters.

Oxidative Stability and Shelf-Life Reproducibility

Electron-rich phenols, particularly those with multiple alkyl substituents, are prone to air oxidation, leading to the gradual formation of colored quinone impurities that can interfere with sensitive downstream optical or catalytic assays. The acetate group in 4-bromo-2,6-dimethylphenyl acetate electronically deactivates the ring toward oxidation, significantly extending the ambient shelf life and maintaining batch-to-batch purity [1].

Evidence DimensionPurity retention under ambient air exposure (6 months)
Target Compound Data>99% purity maintained
Comparator Or Baseline4-Bromo-2,6-dimethylphenol (detectable quinone discoloration within weeks)
Quantified DifferenceSignificant extension of oxidation-free shelf life
ConditionsAmbient laboratory storage, presence of atmospheric oxygen and light

Allows for bulk procurement and long-term storage without the risk of degradation-induced yield variations.

Synthetic Role
Cross-study
Masked phenol (MW 243.10) vs. free phenol (MW 201.06); distinct from carboxylic acid analog
Enables sequential cross-coupling then deprotection strategy.
Free phenol or acid would require alternative protection or coupling routes.
Physical Form
Cross-study
Colorless to light yellow liquid/solid; bp ~276°C vs. solid phenol mp 74–78°C
Liquid or low-melting form supports automated liquid handling and HTE workflows.
Predicted boiling point; physical handling differences require site-specific assessment.
Cross-Coupling
Supporting
4-Bromo-2,6-dimethylphenyl core undergoes Suzuki coupling (demonstrated with diazomethane derivative)
Confirms the aryl bromide can participate in Pd-catalyzed C–C bond formation.
Based on structurally related analog; direct kinetic data for acetate not reported.

PGE2 Receptor Modulator Synthesis

Because the acetate prevents catalyst poisoning during Suzuki cross-coupling, this compound is the preferred starting material for synthesizing complex phenyl derivatives used as prostaglandin E2 (PGE2) receptor modulators in oncology and inflammatory pain research [1].

Sterically Hindered Biaryl Ligand Preparation

The 2,6-dimethyl substitution provides essential steric bulk, making this compound an ideal precursor for constructing sterically demanding biaryl phosphine ligands (e.g., Buchwald-type ligands) where restricted rotation is required for catalytic enantioselectivity [1].

Borylated Building Block Generation

Thanks to its high oxidative stability and protected phenolic oxygen, the compound is perfectly suited for Miyaura borylation to yield 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, a highly versatile intermediate for combinatorial pharmaceutical libraries[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemoselective biaryl synthesis
Masked phenol with para-bromo handle
Cross-coupling yield and acetate deprotection efficiency
Agrochemical lead optimization
Elevated logP for leaf penetration
Partition coefficient and environmental fate profile
High-throughput parallel synthesis
Liquid or low-melting solid for automated dispensing
Robotic handling compatibility and solubility
Sterically hindered ligand precursor
2,6-dimethylphenyl scaffold for ligand architecture
Coupling reactivity and ligand formation yield

XLogP3

3

Wikipedia

4-bromo-2,6-dimethylphenyl acetate

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